Regiochemical Differentiation: 5-Boc-Amino vs. N-Boc Protection Dictates Synthetic Utility
The target compound carries the Boc protecting group on the exocyclic 5-amino substituent, while Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) carries it on the ring nitrogen. This regiochemical distinction is critical: after acidic Boc deprotection, the target compound yields a free 5-amino group with the ring nitrogen still available for further functionalization (e.g., alkylation, acylation), whereas deprotection of the N-Boc analog consumes the ring nitrogen, precluding downstream N-substitution chemistry. The tetrahedron:asymmetry paper demonstrates that N-Boc-piperidine-3,5-dicarboxylic acid monomethyl esters (structurally analogous to the target) serve as key intermediates for aspartyl protease inhibitors precisely because the Boc group is on the ring nitrogen while the 5-position bears a hydroxymethyl or carboxyl substituent [1]. The target compound's inverted protection pattern enables a distinct synthetic sequence class. MW differential: 258.31 g/mol (target) vs. 243.30 g/mol (N-Boc analog) due to the additional nitrogen in the 5-amino substituent [2][3].
| Evidence Dimension | Boc protection site and downstream synthetic accessibility |
|---|---|
| Target Compound Data | Boc on exocyclic 5-amino group; ring NH free; MW 258.31 g/mol; two distinct deprotection-accessible nitrogen sites |
| Comparator Or Baseline | Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1): Boc on ring nitrogen; no exocyclic amino substituent; MW 243.30 g/mol; only one nitrogen site after deprotection |
| Quantified Difference | ΔMW = +15.01 g/mol (additional NH in 5-amino substituent); 2 deprotection-differentiated nitrogen sites vs. 1; orthogonal protection strategy possible only with target compound |
| Conditions | Synthetic planning context: multi-step pharmaceutical intermediate synthesis requiring differentiated amine protection |
Why This Matters
Procuring the N-Boc analog instead of the target compound eliminates the possibility of orthogonal deprotection at the 5-position, forcing a complete redesign of the synthetic route.
- [1] Tetrahedron: Asymmetry, Vol. 14, Issue 11, 2003, pp. 1541–1545. 'Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives.' DOI: 10.1016/S0957-4166(03)00283-0 View Source
- [2] PubChem Compound Summary for CID 45358600, '5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester' (CAS 903094-67-7). Molecular Weight 258.31 g/mol. View Source
- [3] PubChem Compound Summary for CID 23590652, '1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate' (CAS 148763-41-1). Molecular Weight 243.30 g/mol. View Source
